3-(1-Amino-3-hydroxypropyl)-4-methylphenol
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Overview
Description
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylphenol with an appropriate halogenated propanol derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-4-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Amino-3-oxopropyl)-4-methylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(1-Amino-3-hydroxypropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)benzonitrile
- 3-(1-Amino-3-hydroxypropyl)benzoic acid
- 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Uniqueness
3-(1-Amino-3-hydroxypropyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1-amino-3-hydroxypropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-8(13)6-9(7)10(11)4-5-12/h2-3,6,10,12-13H,4-5,11H2,1H3 |
InChI Key |
PMPYUPHEFDGRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(CCO)N |
Origin of Product |
United States |
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